N-(5-chloro-2-methylphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorinated methylphenyl group, a fluorobenzamido group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with an amine and an aldehyde under acidic conditions.
Introduction of the chlorinated methylphenyl group: This step involves the chlorination of a methylphenyl precursor, followed by its attachment to the imidazole ring through a nucleophilic substitution reaction.
Attachment of the fluorobenzamido group: This is typically done via an amide coupling reaction, where the fluorobenzamido group is introduced using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution can be carried out using nucleophiles like sodium azide, while electrophilic substitution may involve reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its role as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methylphenyl)-1H-imidazole-4-carboxamide: Lacks the fluorobenzamido group, which may result in different biological activities.
1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide: Lacks the chlorinated methylphenyl group, which may affect its chemical reactivity and biological properties.
Uniqueness
N-(5-chloro-2-methylphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide is unique due to the presence of both the chlorinated methylphenyl and fluorobenzamido groups, which contribute to its distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-[[4-[(2-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClFN4O2/c1-16-6-9-18(26)12-22(16)30-25(33)23-14-31(15-28-23)13-17-7-10-19(11-8-17)29-24(32)20-4-2-3-5-21(20)27/h2-12,14-15H,13H2,1H3,(H,29,32)(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPRLICBMHRGDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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